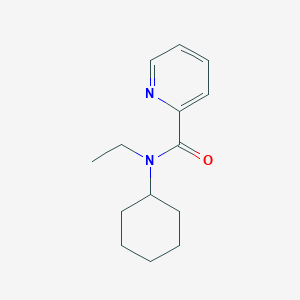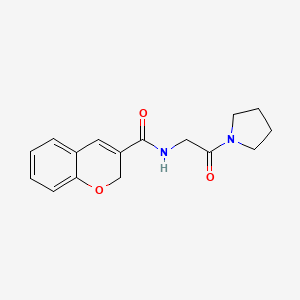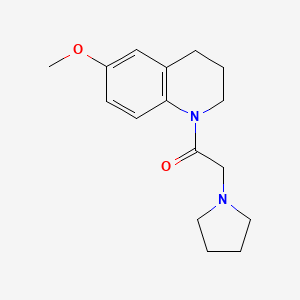
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cholinesterase, or by modulating the activity of certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone in lab experiments include its potential as a versatile tool for studying various biological processes and its potential as a therapeutic agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for Alzheimer's disease, and its potential as a tool for studying various biological processes. Additionally, future research could focus on developing more efficient synthesis methods and improving the compound's solubility and bioavailability.
合成法
The synthesis of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone has been achieved using several methods. One of the most commonly used methods involves the condensation of 6-methoxyquinoline-3-carbaldehyde with N-(pyrrolidin-1-yl) ethanone in the presence of a suitable base. Other methods involve the use of different reagents and solvents. The yield and purity of the synthesized compound depend on the method used.
科学的研究の応用
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. Additionally, it has been studied for its potential use as a cholinesterase inhibitor and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-14-6-7-15-13(11-14)5-4-10-18(15)16(19)12-17-8-2-3-9-17/h6-7,11H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBQMUORSNGDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)
![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
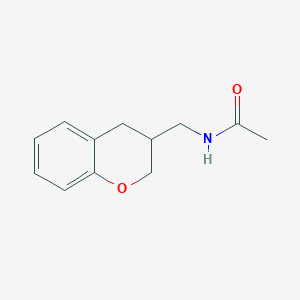

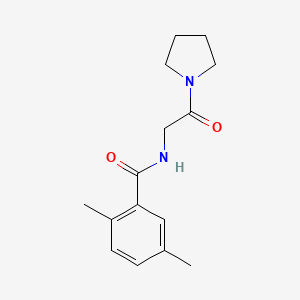
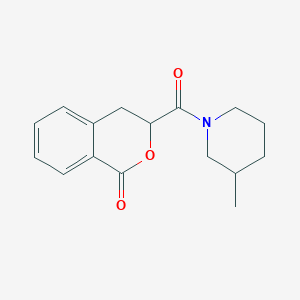
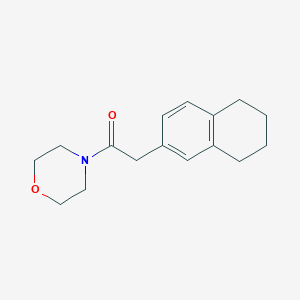
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
